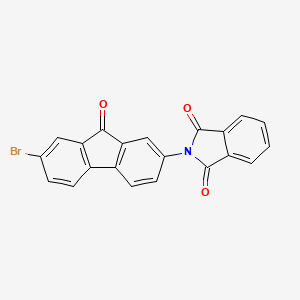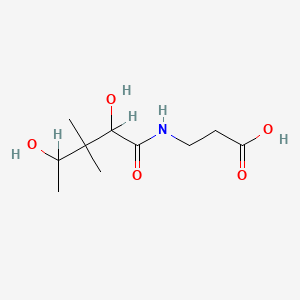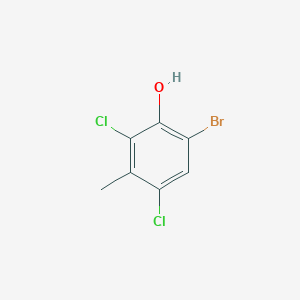
n-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diaminomethylidene group attached to a 9,10-dihydroanthracene-9-carboxamide backbone, making it a versatile molecule for numerous applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide typically involves the reaction of 9,10-dihydroanthracene-9-carboxylic acid with diaminomethylidene reagents under controlled conditions. One common method includes the use of alkyl cyanoacetates in the presence of substituted aryl or heteryl amines . The reaction is often carried out in a solvent-free environment or with minimal solvent to enhance yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and maintain consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Applications De Recherche Scientifique
N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: This compound features two secondary amine functional groups and is used as a chelating diamine for the preparation of metal complexes.
Setmelanotide: An agonist of the melanocortin 4 receptor, used in the treatment of obesity.
Uniqueness
N-(Diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Propriétés
Numéro CAS |
5455-99-2 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N-(diaminomethylidene)-9,10-dihydroanthracene-9-carboxamide |
InChI |
InChI=1S/C16H15N3O/c17-16(18)19-15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H4,17,18,19,20) |
Clé InChI |
HJVDVMAWAFYUHI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


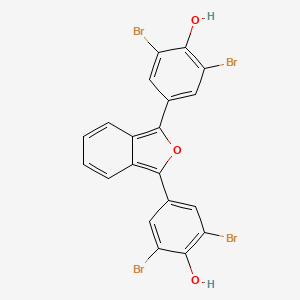
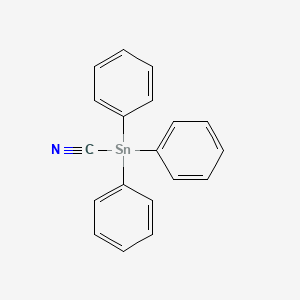
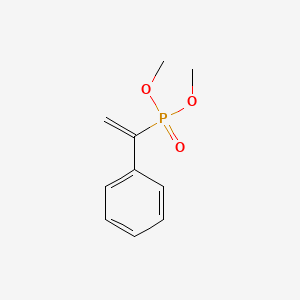

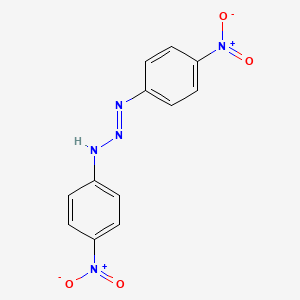
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)

![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
